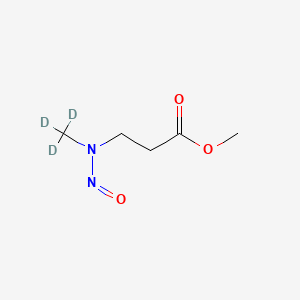
4-Benzyloxyphenylacetonitrile-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C15H11D2NO, and it has a molecular weight of 225.28 g/mol.
Vorbereitungsmethoden
The synthesis of 4-Benzyloxyphenylacetonitrile-d2 typically involves the following steps:
Starting Material: Benzyl phenyl ether is used as the starting material.
Chloromethylation: Benzyl phenyl ether is reacted with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.
Cyanation: The resultant 4-benzyloxybenzyl chloride is then reacted with an alkali metal cyanide in a solvent such as water or an organic solvent to form 4-benzyloxyphenylacetonitrile
Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Benzyloxyphenylacetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxyphenylacetonitrile-d2 has several applications in scientific research:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Wirkmechanismus
The mechanism of action of 4-Benzyloxyphenylacetonitrile-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable for studying reaction pathways and mechanisms in organic chemistry .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxyphenylacetonitrile-d2 can be compared with other similar compounds such as:
4-Benzyloxyphenylacetonitrile: The non-deuterated version of the compound.
N-Iodoacetyltyramine-d4: Another deuterated compound used in similar research applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2 |
InChI-Schlüssel |
QKEYZRVDFZDOEP-KBMKNGFXSA-N |
Isomerische SMILES |
[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)


![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)

